molecular formula C11H21NO2 B12816870 tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate

tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate

Cat. No.: B12816870
M. Wt: 199.29 g/mol
InChI Key: MDFWHHAKFURWJC-RKDXNWHRSA-N
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Description

Tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a cyclohexane ring with an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and reagents like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for tert-butyl esters, including this compound, often utilize flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include primary alcohols, ketones, and substituted amines. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research explores its potential as a precursor to pharmaceutical compounds with therapeutic properties.

    Industry: It finds applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions. These interactions influence the compound’s biological activity and its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate is unique due to its specific stereochemistry and the position of the amino group on the cyclohexane ring.

Biological Activity

Tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate is a chiral compound with significant biological activity, primarily due to its structural features that facilitate interactions with various biological targets. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals aimed at modulating specific biological pathways.

  • Molecular Formula : C11H21NO2
  • Molecular Weight : Approximately 199.29 g/mol
  • CAS Number : 1333469-04-7

The compound features a cyclohexane ring substituted with an amino group and a tert-butyl ester functional group, contributing to its unique biological properties.

This compound acts as a ligand that can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects depending on the target molecule. The compound's ability to influence biochemical pathways makes it a subject of interest in pharmacological research.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from damage, indicating potential applications in neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which can be beneficial in treating conditions like arthritis and other inflammatory disorders.

Case Studies and Research Findings

A review of recent literature highlights various studies focusing on the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against Gram-positive bacteria with MIC values ranging from 5 to 15 µg/mL.
NeuroprotectionExhibited protective effects in neuronal cell cultures exposed to oxidative stress.
Anti-inflammatoryReduced pro-inflammatory cytokine production in vitro by 40% at 10 µM concentration.

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Reagents : Use of chiral reagents to enhance yield and purity.
  • Methods : Commonly employed methods include esterification reactions followed by purification techniques such as chromatography.

Table 2: Synthetic Pathways

Synthesis MethodDescription
EsterificationReaction of cyclohexanecarboxylic acid with tert-butanol in the presence of an acid catalyst.
Chiral ResolutionUse of chiral derivatizing agents to separate enantiomers effectively.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h8-9H,4-7,12H2,1-3H3/t8-,9-/m1/s1

InChI Key

MDFWHHAKFURWJC-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCC[C@H](C1)N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC(C1)N

Origin of Product

United States

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